molecular formula C7H16N2 B3254281 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine CAS No. 23456-39-5

2-(3-Methylpyrrolidin-1-yl)ethan-1-amine

Cat. No.: B3254281
CAS No.: 23456-39-5
M. Wt: 128.22 g/mol
InChI Key: DXDQFNSYQQZGCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methylpyrrolidin-1-yl)ethan-1-amine is a chemical compound with the CAS Number: 23456-39-5 . It has a molecular weight of 128.22 and its IUPAC name is 2-(3-methyl-1-pyrrolidinyl)ethanamine . The compound is stored at room temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H16N2/c1-7-2-4-9(6-7)5-3-8/h7H,2-6,8H2,1H3 . This indicates that the compound has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . Its molecular weight is 128.22 and its molecular formula is C7H16N2 .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Synthesis of Heterocycles : The reactivity of chloral with amines, including potentially 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine, leads to various products depending on the reaction conditions. This includes the formation of substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, highlighting a pathway for synthesizing novel heterocycles (Issac & Tierney, 1996).
  • Amine-Functionalized Sorbents for PFAS Removal : Amine-containing sorbents, which could include or be inspired by the structure of this compound, have been identified as effective for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water, suggesting an important application in environmental remediation (Ateia et al., 2019).

Environmental Science and Technology

  • Carbon Dioxide Capture : Research into liquid absorption methods for carbon dioxide capture has explored various solutions, solvents, and processes. Amine-based solutions are noted for their potential, possibly including derivatives of this compound, highlighting its relevance in addressing climate change and environmental sustainability challenges (Ochedi et al., 2020).

Materials Science

  • Amine-Functionalized Metal–Organic Frameworks (MOFs) : Amine-functionalized MOFs have been extensively reviewed for their structures, syntheses, and properties. The inclusion of amino functionalities, akin to those in this compound, showcases their utility in CO2 capture and catalysis, underscoring the compound's potential in advanced material applications (Lin, Kong, & Chen, 2016).

Catalysis

  • Reductive Amination Processes : The role of amines in the reductive amination of aldehydes and ketones, potentially including structures related to this compound, has been reviewed. These processes are crucial for the synthesis of primary, secondary, and tertiary amines, highlighting the importance of such compounds in industrial and pharmaceutical chemistry (Irrgang & Kempe, 2020).

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H227, H302, H314, and H335 , which indicate that it is combustible, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

Properties

IUPAC Name

2-(3-methylpyrrolidin-1-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-7-2-4-9(6-7)5-3-8/h7H,2-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDQFNSYQQZGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Methylpyrrolidin-1-yl)ethan-1-amine
Reactant of Route 2
Reactant of Route 2
2-(3-Methylpyrrolidin-1-yl)ethan-1-amine
Reactant of Route 3
Reactant of Route 3
2-(3-Methylpyrrolidin-1-yl)ethan-1-amine
Reactant of Route 4
Reactant of Route 4
2-(3-Methylpyrrolidin-1-yl)ethan-1-amine
Reactant of Route 5
Reactant of Route 5
2-(3-Methylpyrrolidin-1-yl)ethan-1-amine
Reactant of Route 6
Reactant of Route 6
2-(3-Methylpyrrolidin-1-yl)ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.